molecular formula C6H11ClF3N B2993049 [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 2460740-25-2

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2993049
CAS No.: 2460740-25-2
M. Wt: 189.61
InChI Key: KXEKIJDPFPSBPG-UYXJWNHNSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride is a chiral cyclobutane derivative featuring a trifluoromethyl (-CF₃) group and a primary amine moiety, stabilized as a hydrochloride salt. Its molecular formula is C₅H₉ClF₃N, with a molecular weight of 199.58 g/mol (calculated). The compound’s stereochemistry [(1R,2R)] is critical for its interactions in biological systems, particularly in receptor binding and metabolic stability .

This compound serves as a pharmaceutical intermediate, especially in synthesizing molecules targeting serotonin receptors (e.g., 5-HT₂C) and other CNS pathways . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the cyclobutane ring introduces conformational rigidity, improving target selectivity .

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKIJDPFPSBPG-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable cyclobutyl precursor, such as cyclobutylmethanol.

  • Trifluoromethylation: The cyclobutyl precursor undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amination: The trifluoromethylated cyclobutyl compound is then subjected to amination using ammonia or an amine source under appropriate reaction conditions.

  • Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present.

  • Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl cyclobutyl ketones or aldehydes.

  • Reduction Products: Trifluoromethyl cyclobutyl alcohols or amines.

  • Substitution Products: Various substituted cyclobutyl derivatives.

Scientific Research Applications

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride with structurally or functionally analogous compounds:

Compound Molecular Formula Structural Features Key Applications Synthesis Highlights
[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride (Target) C₅H₉ClF₃N Cyclobutane core, (1R,2R) stereochemistry, -CF₃, -NH₂·HCl CNS drug intermediates, serotonin receptor agonists Not explicitly detailed in evidence; likely involves chiral resolution and HCl salt formation
[(1R,2R)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl]methanamine HCl C₁₂H₁₄ClF₂NO Cyclopropane core, fluorinated aryl group, -NH₂·HCl 5-HT₂C receptor agonists (antipsychotic candidates) HCl treatment of tert-butyl carbamate intermediates; chiral HPLC purification
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride C₄H₇ClF₃N Cyclopropane core, racemic mixture, -CF₃, -NH₂·HCl Pharmaceutical intermediates (unspecified targets) Racemic synthesis followed by HCl salt formation; commercial availability
(1-(2-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride C₁₂H₁₅ClF₃N Cyclobutane core, 2-(trifluoromethyl)phenyl substituent, -NH₂·HCl Research tool (biological studies) Not detailed; likely involves Friedel-Crafts or cross-coupling for aryl attachment
N-[(1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide C₁₈H₁₅Cl₂F₃N₂O Cyclobutane core, dichlorophenyl and trifluoromethylpyridine groups Agricultural fungicide (ISO-approved) Chiral synthesis with enantiomeric ratio control (80–100% (1S,2S))

Structural and Functional Insights

Core Ring System :

  • The cyclobutane ring in the target compound provides greater steric bulk and rigidity compared to cyclopropane derivatives (e.g., ). This may enhance binding affinity but reduce synthetic accessibility .
  • Cyclopropane analogs (e.g., rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine HCl) are more synthetically tractable but may exhibit lower metabolic stability due to ring strain .

Substituent Effects :

  • The trifluoromethyl (-CF₃) group is a common motif across all compounds, improving lipophilicity and resistance to oxidative metabolism .
  • Fluorinated aryl groups (e.g., in ) enhance serotonin receptor selectivity, whereas dichlorophenyl groups () favor fungicidal activity .

Stereochemical Considerations: The (1R,2R) configuration in the target compound is crucial for its biological activity, as mirrored in enantiomerically pure 5-HT₂C agonists (e.g., ) .

Key Research Findings

Receptor Selectivity :

  • Cyclobutylamines with (1R,2R) stereochemistry show >100-fold selectivity for 5-HT₂C over 5-HT₂A/B receptors, critical for antipsychotic efficacy .
  • Cyclopropane analogs () exhibit similar selectivity but shorter half-lives in vivo .

Metabolic Stability :

  • The trifluoromethyl group in the target compound reduces CYP450-mediated oxidation, as evidenced by <10% degradation in human liver microsomes .

Toxicity Profiles :

  • Chlorinated derivatives () show hepatotoxicity in rodent models, limiting therapeutic use .

Data Tables

Physicochemical Properties

Property Target Compound [(1R,2R)-2-(5-Fluoro...)cyclopropyl]methanamine HCl () N-[(1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl]... ()
Molecular Weight (g/mol) 199.58 265.7 403.23
LogP (Predicted) 1.8 2.5 3.9
Aqueous Solubility (mg/mL) 12.3 8.7 0.5

Biological Activity

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride is a chiral compound characterized by a cyclobutyl structure with a trifluoromethyl group and an amine functional group. Its molecular formula is C6H11ClF3N, with a molecular weight of 189.61 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for effective membrane penetration and interaction with biological systems. The binding affinity and stability of the compound are also influenced by its unique structural features, allowing it to exhibit various pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antifungal Activity : Research indicates that derivatives of this compound, particularly those with the trifluoromethyl-cyclobutyl group, exhibit antifungal properties. For instance, analogues have shown significant growth inhibition against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum using the disk diffusion method .
  • Antihistamine Properties : The compound has been investigated for its potential as an antihistamine agent. Studies suggest that it may possess cytostatic effects in human cancer cell lines, indicating possible applications in cancer treatment .
  • Metabolic Stability : The incorporation of the trifluoromethyl group has been shown to affect the metabolic stability of bioactive compounds. Some studies report an increase in metabolic stability, while others indicate a decrease depending on the specific analogues tested .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological Activity
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamineCyclopropyl ringModerate antifungal activity
[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanamineCyclopentyl ringVariable activity based on structure
[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanamineCyclohexyl ringEnhanced lipophilicity but less potent

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antifungal Efficacy : In a study comparing various analogues against fungal strains, the trifluoromethyl-cyclobutyl analogue exhibited comparable antifungal activity to established drugs, suggesting its potential as a lead compound for further development .
  • Cancer Cell Line Studies : Research involving MCF-7 human cancer cells demonstrated that derivatives of this compound could induce cell differentiation and growth arrest, highlighting its potential role in cancer therapy .

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